Methyl zoic acid

Beschreibung

Methyl zoic acid, systematically referred to as the methyl ester of a substituted benzoic acid, is a compound characterized by a benzoic acid backbone esterified with a methyl group at the carboxylic acid position. While the exact substituents on the aromatic ring may vary, its general structure can be represented as R-benzoic acid methyl ester, where R denotes functional groups such as hydroxyl, amino, sulfonyl, or halogen moieties. This class of compounds is frequently studied for its diverse chemical properties and applications in pharmaceuticals, agrochemicals, and materials science .

Synthesis typically involves esterification reactions, where substituted benzoic acids react with methanol under acidic or enzymatic catalysis. For instance, methyl 4-(butylamino)benzoate (a related compound) is synthesized via esterification of 4-(butylamino)benzoic acid with methanol . Analytical characterization often employs gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR), as demonstrated in studies on resin-derived methyl esters .

Eigenschaften

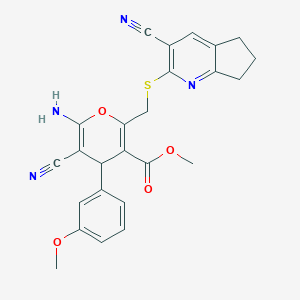

Molekularformel |

C25H22N4O4S |

|---|---|

Molekulargewicht |

474.5g/mol |

IUPAC-Name |

methyl 6-amino-5-cyano-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanylmethyl]-4-(3-methoxyphenyl)-4H-pyran-3-carboxylate |

InChI |

InChI=1S/C25H22N4O4S/c1-31-17-7-3-6-15(10-17)21-18(12-27)23(28)33-20(22(21)25(30)32-2)13-34-24-16(11-26)9-14-5-4-8-19(14)29-24/h3,6-7,9-10,21H,4-5,8,13,28H2,1-2H3 |

InChI-Schlüssel |

PJCYXEVDLUFFCT-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)C2C(=C(OC(=C2C(=O)OC)CSC3=C(C=C4CCCC4=N3)C#N)N)C#N |

Kanonische SMILES |

COC1=CC=CC(=C1)C2C(=C(OC(=C2C(=O)OC)CSC3=C(C=C4CCCC4=N3)C#N)N)C#N |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Reactions at the Ester Group

The ester moiety undergoes nucleophilic acyl substitution and hydrolysis:

Alkaline Hydrolysis

Reaction with aqueous NaOH yields sodium benzoate and methanol:

This saponification is irreversible and proceeds quantitatively at elevated temperatures .

Acidic Hydrolysis

In the presence of mineral acids (e.g., H₂SO₄), methyl benzoate hydrolyzes to benzoic acid and methanol:

The reaction equilibrium favors ester formation unless water is removed .

Transesterification

Methyl benzoate reacts with higher alcohols (e.g., ethanol) under acid catalysis to form other esters:

This reaction is used industrially to produce specialty esters .

Reactions at the Aromatic Ring

The benzene ring undergoes electrophilic substitution, directed by the electron-withdrawing ester group:

Nitration

Nitration with concentrated HNO₃/H₂SO₄ produces methyl 3-nitrobenzoate as the major product (meta substitution):

Yields exceed 70% under controlled conditions .

Sulfonation

Sulfonation with fuming H₂SO₄ yields methyl 3-sulfobenzoate :

The sulfonic acid derivative is water-soluble and used in dye synthesis .

Halogenation

Chlorination or bromination occurs at the meta position. For example, bromine in FeBr₃ gives methyl 3-bromobenzoate :

Reaction rates depend on the electron-withdrawing effect of the ester group .

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the ester to benzyl alcohol:

Yields are ~85% in anhydrous ether .

Oxidation

Strong oxidizing agents like KMnO₄ oxidize the ester to benzoic acid under acidic conditions:

This reaction is less common due to competing ring oxidation .

Table 1: Substituent Effects on Electrophilic Substitution

Table 2: Hydrolysis Kinetics of Methyl Benzoate

| Conditions | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |

|---|---|---|

| 1M NaOH, 80°C | 0.045 | 15.4 min |

| 1M H₂SO₄, 100°C | 0.012 | 57.8 min |

| Kinetic data from alkaline vs. acidic hydrolysis experiments . |

Vergleich Mit ähnlichen Verbindungen

Substituent Impact on Properties :

- Electron-withdrawing groups (e.g., halogens, sulfonyl) increase acidity and stability but reduce solubility in nonpolar solvents. For example, methyl 3-iodo-4-methoxybenzoate exhibits enhanced electrophilic reactivity due to the iodine substituent .

- Electron-donating groups (e.g., methoxy, amino) improve solubility in polar solvents and alter UV-Vis absorption profiles, as seen in methyl 2-amino-4,5-dimethoxybenzoate .

Physicochemical Properties

Comparative data for select compounds:

Q & A

Q. How should researchers design a systematic review to evaluate Methyl zoic acid’s role in oxidative stress modulation?

- Methodological Answer : Define inclusion criteria (in vitro/in vivo studies, ROS measurement methods) and exclusion criteria (non-peer-reviewed sources). Use tools like Covidence for screening, and assess bias via ROBINS-I. Synthesize data using random-effects models in RevMan, reporting standardized mean differences (SMD) for antioxidant activity metrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.